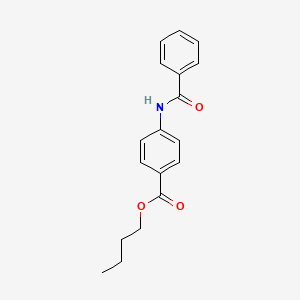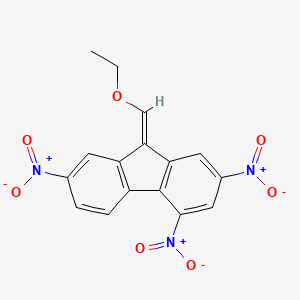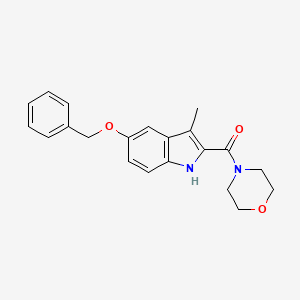![molecular formula C18H18FN3O2 B11542392 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzylidene group, a hydrazinyl moiety, and a trimethylphenylacetamide backbone, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of specialty chemicals or as an intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. based on its chemical structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinyl)acetamide
- 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-4,6-dimethylfuro[2,3-d]pyrimidine
Uniqueness
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the 2-fluorobenzylidene group and the trimethylphenylacetamide backbone. These structural features confer distinct chemical properties and reactivity compared to similar compounds. The specific arrangement of functional groups in this compound may result in unique biological activities or applications that are not observed in its analogs.
属性
分子式 |
C18H18FN3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)oxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-11-8-12(2)16(13(3)9-11)21-17(23)18(24)22-20-10-14-6-4-5-7-15(14)19/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+ |
InChI 键 |
ZKOJHIWKPRNMPT-KEBDBYFISA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2F)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)

![(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11542374.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(naphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11542379.png)
![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
